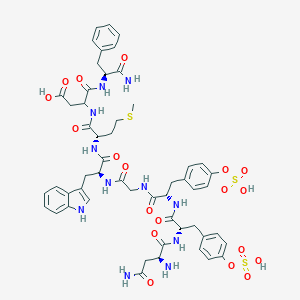

Cionin

Beschreibung

Eigenschaften

IUPAC Name |

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWALVPHKGXESK-BMIPBODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H63N11O19S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-56-6 | |

| Record name | Cionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Cionin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Cionin, a sulfated octapeptide identified in the neural ganglion of the protochordate Ciona intestinalis. As a unique hybrid of cholecystokinin (CCK) and gastrin, this compound offers significant interest for research into the evolution of neuroendocrine signaling and as a potential lead compound in drug development. This document details the experimental protocols employed in its original isolation and characterization, presents quantitative data in a structured format, and visualizes the logical workflow and relevant signaling pathways.

Introduction to this compound

This compound was first isolated and characterized by A. H. Johnsen and J. F. Rehfeld in 1990.[1] It is an octapeptide with the primary structure Asn-Tyr(SO3H)-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2.[1] Notably, it possesses two adjacent sulfated tyrosine residues, a feature that distinguishes it from its vertebrate counterparts, cholecystokinin (CCK) and gastrin. This unique structural characteristic suggests this compound may represent an ancestral molecule in the phylogeny of the CCK/gastrin peptide family.[1][2][3]

Biological Significance

This compound's hybrid structure allows it to interact with receptors for both CCK and gastrin, making it a valuable tool for studying the structure-function relationships of these important signaling peptides. In mammalian systems, this compound has been shown to exhibit CCK-like activity, demonstrating high affinity for CCK-A receptors and stimulating physiological responses such as gallbladder contraction. Its exclusive expression in the central nervous system of Ciona intestinalis suggests a role as a neurotransmitter or neuromodulator.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Amino Acid Sequence | Asn-Tyr(SO3H)-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2 | |

| Molecular Weight | 1254.32 Da | |

| Amino Acid Composition | Asx (1), Tyr (2), Gly (1), Trp (1), Met (1), Phe (1) | |

| Post-translational Modifications | O-sulfation on both Tyrosine residues, C-terminal amidation | |

| Source | Neural ganglion of Ciona intestinalis | |

| Biological Activity | CCK-like; binds to CCK-A receptors with high affinity | |

| Potency (Gallbladder Contraction) | ED50: 2.6 nM | |

| Receptor Affinity (CCK-A) | Kd: 0.8-0.9 nM |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery, isolation, and characterization of this compound. These protocols are based on the original work by Johnsen and Rehfeld and established biochemical techniques.

Tissue Extraction

The initial step in the isolation of this compound involves the extraction of peptides from the neural ganglia of Ciona intestinalis.

Protocol:

-

Dissection: Neural ganglia are dissected from adult Ciona intestinalis.

-

Homogenization: The collected ganglia are immediately frozen in liquid nitrogen and subsequently homogenized to a fine powder.

-

Extraction: The homogenized tissue is extracted with a boiling water bath for 20 minutes to inactivate endogenous proteases.

-

Acidification: The extract is acidified with acetic acid to a final concentration of 2 M and left to stand for 24 hours at 4°C.

-

Centrifugation: The extract is clarified by centrifugation at 10,000 x g for 30 minutes to remove cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Bioassay-Guided Purification

A specific radioimmunoassay (RIA) was used to track the presence of this compound throughout the purification process. The RIA targeted the C-terminal amide structure common to CCK and gastrin peptides.

Radioimmunoassay Protocol:

-

Antibody: A specific antibody raised against the C-terminal tetrapeptide amide of gastrin/CCK is used.

-

Radiolabeled Tracer: A 125I-labeled synthetic CCK or gastrin peptide is used as the tracer.

-

Standard Curve: A standard curve is generated using known concentrations of a synthetic CCK or gastrin peptide.

-

Incubation: Aliquots of the chromatographic fractions are incubated with the antibody and the radiolabeled tracer.

-

Separation: Antibody-bound and free tracer are separated, typically using a second antibody precipitation method.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound-like immunoreactivity in the fractions is determined by comparison to the standard curve.

Chromatographic Purification

A multi-step chromatographic procedure was employed to isolate this compound from the crude extract.

Protocol:

-

Column: C18 Sep-Pak cartridge.

-

Equilibration: The cartridge is equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

-

Sample Loading: The crude peptide extract is loaded onto the equilibrated cartridge.

-

Washing: The cartridge is washed with 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elution: The bound peptides are eluted with a stepwise gradient of increasing acetonitrile concentration in 0.1% TFA.

-

Fraction Collection and Analysis: Fractions are collected and assayed for this compound-like immunoreactivity using the RIA.

Protocol:

-

Column: Mono Q (anion-exchange) column.

-

Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

-

Sample Loading: The immunoreactive fractions from the Sep-Pak C18 step are pooled, lyophilized, redissolved in Mobile Phase A, and injected onto the column.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B is applied over 60 minutes.

-

Fraction Collection and Analysis: Fractions are collected and monitored for this compound-like immunoreactivity by RIA.

Protocol:

-

Column: C4 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Loading: The active fractions from the anion-exchange step are pooled, acidified with TFA, and injected onto the C4 column.

-

Gradient: A linear gradient from 20% to 50% Mobile Phase B is applied over 60 minutes.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major UV-absorbing peaks are collected and subjected to final analysis.

Structural Characterization

The primary structure of the purified this compound peptide was determined using amino acid analysis and automated Edman degradation.

Protocol:

-

Hydrolysis: The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. To determine the presence of sulfated tyrosine, a separate aliquot is hydrolyzed with 4 M LiOH at 145°C for 4-8 hours to preserve the sulfate groups.

-

Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC).

-

Separation: The derivatized amino acids are separated by reversed-phase HPLC.

-

Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard amino acid mixture.

Protocol:

-

Immobilization: The purified peptide is immobilized on a solid support.

-

Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).

-

Conversion and Identification: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

-

Repetitive Cycles: The process is repeated for the subsequent amino acid residues until the entire sequence is determined.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Figure 2: Proposed signaling pathway of this compound via the CCK-A receptor.

Conclusion

The discovery of this compound has provided valuable insights into the evolution of peptide hormones and their receptors. The detailed experimental protocols outlined in this guide offer a comprehensive resource for researchers interested in peptide biochemistry, neuroendocrinology, and drug discovery. The unique structural features and biological activity of this compound continue to make it a subject of significant scientific interest, with potential applications in the development of novel therapeutic agents targeting CCK and gastrin receptor pathways.

References

- 1. This compound: a disulfotyrosyl hybrid of cholecystokinin and gastrin from the neural ganglion of the protochordate Ciona intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cionin: A Technical Guide to its Identification and Characterization in Ciona intestinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification, characterization, and functional analysis of cionin, a neuropeptide in the ascidian Ciona intestinalis. As the closest invertebrate relative to vertebrates, Ciona serves as a crucial model for understanding the evolutionary origins of vertebrate physiological systems. This compound, a homolog of the vertebrate cholecystokinin (CCK)/gastrin peptide family, and its receptors, offer significant insights into the ancestral functions of these important signaling molecules. This document details the experimental protocols for gene and receptor identification, expression analysis, and functional assays, presenting quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and signaling pathways using Graphviz (DOT language) to facilitate a deeper understanding of the this compound system and its potential applications in research and drug development.

Introduction: this compound and its Significance

This compound is a neuropeptide identified in the protochordate, Ciona intestinalis, that shares structural and functional similarities with the vertebrate cholecystokinin (CCK) and gastrin family of peptides.[1][2][3] These vertebrate peptides are crucial regulators of physiological processes in the brain and gut.[1][2] The discovery of this compound in an invertebrate chordate provides a unique opportunity to explore the evolutionary origins of the CCK/gastrin signaling system.

This compound is characterized by the presence of two sulfated tyrosine residues and a C-terminally amidated tetrapeptide consensus sequence, features it shares with its vertebrate counterparts. Two cognate this compound receptors, CioR1 and CioR2, have been identified and are homologous to vertebrate CCK receptors (CCKRs). Functional studies have revealed that this compound activates these receptors, leading to intracellular calcium mobilization. This signaling pathway is implicated in various physiological functions, including the regulation of siphon activity and, notably, ovulation. The study of the this compound system in Ciona intestinalis not only illuminates the evolutionary history of a critical neuropeptide family but also presents a simplified model for investigating fundamental aspects of chordate neurobiology and endocrinology.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound gene and its receptors in Ciona intestinalis.

Gene Identification and Cloning of this compound and its Receptors (CioR1 and CioR2)

The identification and cloning of the this compound and this compound receptor genes are foundational steps. This process typically involves leveraging the sequenced Ciona intestinalis genome and expressed sequence tag (EST) databases.

2.1.1. In Silico Identification:

-

Database Mining: Utilize the Ciona intestinalis genome database (e.g., Ghost Database, Ensembl) to search for sequences with homology to vertebrate CCK/gastrin peptides and their receptors. BLAST (Basic Local Alignment Search Tool) searches are effective for this purpose.

-

Sequence Analysis: Analyze candidate gene sequences for conserved domains and motifs characteristic of the CCK/gastrin family. For this compound, this includes the C-terminal amidated tetrapeptide consensus sequence. For the receptors, look for the seven-transmembrane domains typical of G protein-coupled receptors (GPCRs).

2.1.2. Molecular Cloning:

-

RNA Extraction: Extract total RNA from relevant Ciona intestinalis tissues, such as the neural complex, digestive organs, and gonads, using a standard RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Design gene-specific primers based on the in silico identified sequences. Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequences of the this compound and CioR genes.

-

Vector Ligation and Transformation: Ligate the purified PCR products into a suitable cloning vector (e.g., pBluescriptII SK(-)). Transform the ligated vectors into competent E. coli cells.

-

Clone Selection and Sequencing: Select positive clones, for instance through blue-white screening if using a vector with lacZα complementation. Isolate plasmid DNA from the selected clones and verify the insert sequence by Sanger sequencing.

Tissue Distribution Analysis

Determining the spatial expression pattern of the this compound and CioR genes is crucial for understanding their physiological roles. This is primarily achieved through Reverse Transcription PCR (RT-PCR) and whole-mount in situ hybridization.

2.2.1. Reverse Transcription PCR (RT-PCR):

-

Tissue Dissection and RNA Extraction: Dissect various tissues from adult Ciona intestinalis, including the neural complex, stomach, intestine, ovary, oral siphon, and atrial siphon. Extract total RNA from each tissue.

-

cDNA Synthesis: Synthesize cDNA from each RNA sample as described in section 2.1.2.

-

PCR: Perform PCR with primers specific for this compound, cior1, and cior2. Include a housekeeping gene (e.g., β-actin) as a control for cDNA quantity and quality.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence or absence of gene expression in each tissue.

2.2.2. Whole-Mount In Situ Hybridization:

-

Probe Synthesis: Generate digoxigenin (DIG)-labeled antisense RNA probes for this compound, cior1, and cior2 from linearized plasmid DNA containing the respective gene sequences using an in vitro transcription kit.

-

Tissue Preparation: Fix juvenile or adult Ciona intestinalis tissues in 4% paraformaldehyde.

-

Hybridization: Hybridize the fixed tissues with the DIG-labeled probes overnight at an appropriate temperature (e.g., 55°C).

-

Washing and Antibody Incubation: Wash the samples to remove unbound probe and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Signal Detection: Detect the AP activity using a colorimetric substrate (e.g., NBT/BCIP) to visualize the location of mRNA expression. Detailed protocols for Ciona intestinalis whole-mount in situ hybridization are available.

Functional Characterization: Calcium Mobilization Assay

The functional coupling of this compound to its receptors can be assessed by measuring changes in intracellular calcium levels in cells expressing the receptors.

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or CHO) in appropriate media. Transfect the cells with expression vectors containing the coding sequences for cior1 or cior2.

-

Calcium Indicator Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Peptide Stimulation: Prepare serial dilutions of synthetic this compound peptides (di-sulfated, mono-sulfated, and non-sulfated).

-

Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader. Add the this compound peptides to the cells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence as a function of peptide concentration to generate dose-response curves and determine the potency (e.g., EC50) of each peptide for activating the receptors.

Data Presentation

The following tables summarize the key characteristics and functional data related to the this compound signaling system in Ciona intestinalis.

Table 1: this compound Peptide and its Receptors

| Feature | This compound Peptide | This compound Receptor 1 (CioR1) | This compound Receptor 2 (CioR2) |

| Homology | Vertebrate CCK/Gastrin | Vertebrate CCK Receptors (CCKRs) | Vertebrate CCK Receptors (CCKRs) |

| Key Structural Features | Two sulfated tyrosines, C-terminal amidated tetrapeptide | 7-transmembrane GPCR | 7-transmembrane GPCR |

| Gene Location | Ciona intestinalis genome | Ciona intestinalis genome | Ciona intestinalis genome |

| Primary Function | Neuropeptide ligand | This compound receptor | This compound receptor |

Table 2: Tissue Distribution of this compound and its Receptors

| Tissue | This compound mRNA Expression | CioR1 mRNA Expression | CioR2 mRNA Expression |

| Neural Complex | High | High | High |

| Stomach | High | High | Low |

| Middle Intestine | Present | High | Low |

| Ovary | Low | High | High |

| Oral Siphon | High | High | High |

| Atrial Siphon | High | High | High |

| Expression levels are qualitative summaries from RT-PCR and in situ hybridization data. |

Table 3: Functional Activity of this compound Peptides on CioR1 and CioR2

| Peptide | Receptor | Activity (Intracellular Ca²⁺ Mobilization) |

| Di-sulfated this compound | CioR1 | Potent activation |

| Di-sulfated this compound | CioR2 | Potent activation |

| Mono-sulfated this compound | CioR1 | Less potent activity |

| Mono-sulfated this compound | CioR2 | Less potent activity |

| Non-sulfated this compound | CioR1 | No activity |

| Non-sulfated this compound | CioR2 | No activity |

| Activity is based on the ability to induce intracellular calcium mobilization in cultured cells expressing the respective receptors. |

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound research.

Conclusion and Future Directions

The identification and characterization of the this compound gene and its receptors in Ciona intestinalis have provided invaluable insights into the evolutionary history of the CCK/gastrin signaling system. The methodologies outlined in this guide offer a robust framework for researchers to investigate this system further. The clear functional link between this compound signaling and physiological processes such as ovulation highlights the potential of this system as a model for studying fundamental aspects of chordate reproductive biology.

For drug development professionals, the this compound-CioR system represents a simplified, yet homologous, model for screening and characterizing compounds that target CCK-like receptors. The conservation of the ligand-receptor interaction mechanism suggests that insights gained from the Ciona model could have translational relevance. Future research should focus on elucidating the complete repertoire of this compound's physiological roles, further dissecting the downstream signaling pathways, and exploring the potential for developing novel therapeutic agents based on the structure and function of this compound and its receptors.

References

- 1. Molecular and functional characterization of this compound receptors in the ascidian, Ciona intestinalis: the evolutionary origin of the vertebrate cholecystokinin/gastrin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptides, hormone peptides, and their receptors in Ciona intestinalis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

The Homology of Cionin with Vertebrate CCK/Gastrin: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cionin in the protochordate Ciona intestinalis has provided a crucial window into the evolutionary origins of the vertebrate cholecystokinin (CCK) and gastrin peptide family. As the closest living relatives of vertebrates, ascidians like Ciona offer a model for understanding the ancestral state of key physiological systems. This compound, the sole CCK/gastrin homolog in this organism, exhibits remarkable structural and functional similarities to its vertebrate counterparts, positioning it as a putative ancestral molecule. This guide provides a detailed examination of the homology between this compound and the vertebrate CCK/gastrin family, summarizing key structural data, outlining experimental methodologies, and illustrating the associated signaling pathways. This information is critical for researchers in evolutionary biology, neuroendocrinology, and for professionals engaged in the development of novel therapeutics targeting CCK/gastrin receptors.

Introduction

The cholecystokinin (CCK) and gastrin peptides are a well-characterized family of vertebrate hormones and neurotransmitters that regulate a wide array of digestive processes and neural functions.[1][2] Both peptides share a common C-terminal amidated tetrapeptide sequence, -Trp-Met-Asp-Phe-NH₂, which is the minimal structure required for their biological activity.[3] This shared feature strongly suggested a common evolutionary ancestor. The identification of a single CCK/gastrin-like peptide, named this compound, in the neural ganglion of the protochordate Ciona intestinalis, has substantiated this hypothesis.[3][4] this compound is considered the oldest genuine member of the CCK/gastrin family, dating the emergence of these peptides to at least 500 million years ago. Its unique structure, which appears to be a hybrid of CCK and gastrin, offers profound insights into the molecular evolution that led to the diversification of this important peptide family in vertebrates.

Structural Homology: Peptide and Gene Level

Amino Acid Sequence Comparison

The primary homology lies in the C-terminal region of the peptides. All biologically active forms of CCK and gastrin, along with this compound, share the identical C-terminal tetrapeptide amide (-Trp-Met-Asp-Phe-NH₂), which serves as the molecular center of biological activity.

A key differentiator among the vertebrate peptides is the position and sulfation of a critical tyrosine (Tyr) residue.

-

Vertebrate CCK: Possesses a sulfated tyrosine residue at the seventh position from the C-terminus. This sulfation is essential for high-affinity binding to the CCK1 receptor (formerly CCKA).

-

Mammalian Gastrin: Features a tyrosine at the sixth position, which may or may not be sulfated.

-

Non-mammalian Gastrins: Typically have an unsulfated tyrosine at the seventh position.

-

This compound: Uniquely possesses two sulfated tyrosine residues, located at positions six and seven from the C-terminus.

This "dual-sulfation" pattern makes this compound a structural composite of both CCK and mammalian gastrin, reinforcing the hypothesis that it represents a conserved ancestral form before the gene duplication and functional divergence that occurred early in vertebrate evolution.

Table 1: C-Terminal Amino Acid Sequence Comparison of CCK/Gastrin Family Peptides

| Peptide | Species/Group | C-Terminal Octapeptide Sequence |

| This compound | Ciona intestinalis | Asn-Tyr(SO₃)-Tyr(SO₃)-Trp-Met-Asp-Phe-NH₂ |

| Human CCK-8 | Mammals | Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂ |

| Human Gastrin-17 (II) | Mammals | ...-Glu-Ala-Tyr(SO₃)-Gly-Trp-Met-Asp-Phe-NH₂ |

| Caerulein | Frog Skin | pGlu-Gln-Asp-Tyr(SO₃)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ |

Note: Sequences are aligned from the C-terminal Phe-NH₂. The sulfated tyrosine residues critical for receptor interaction are highlighted.

Gene Structure

Analysis of the gene encoding this compound in Ciona intestinalis has revealed a different exon/intron organization compared to the genes for mammalian CCK and gastrin. The pre-pro-cionin coding region is interrupted by two introns. Despite this difference in genomic architecture, the 5'-donor and 3'-acceptor splice sites within the this compound gene conform to the mammalian consensus sequence, indicating a conservation of the fundamental splicing machinery. The divergence in gene structure likely reflects the long evolutionary distance and the distinct genomic evolution paths taken after the divergence of urochordates and vertebrates.

Functional Homology and Signaling

Receptor Binding and Activation

Functionally, this compound acts as a potent agonist for vertebrate CCK receptors. Studies have shown that this compound can stimulate physiological responses in vertebrate systems, such as the contraction of gallbladder smooth muscle and the secretion of gastric acid in rats, demonstrating cross-species bioactivity.

In Ciona intestinalis, two cognate this compound receptors, CioR1 and CioR2, have been identified and characterized. Phylogenetic analysis confirms that these receptors are homologous to vertebrate CCK receptors and likely arose from a common ancestor before diverging within the Ciona lineage.

Crucially, the functional response of these receptors to this compound depends heavily on the sulfation of the tyrosine residues. In cell-based assays, doubly-sulfated this compound potently activates both CioR1 and CioR2, whereas monosulfated or non-sulfated forms exhibit significantly reduced or no activity. This pharmacological profile is highly similar to the vertebrate CCK1 receptor, which requires a sulfated tyrosine in CCK for high-affinity binding, and distinct from the CCK2 (gastrin) receptor, which binds sulfated and non-sulfated ligands with similar high affinity. This suggests that the ancestral ligand-receptor pair in the CCK/gastrin system was likely CCK-like, requiring a sulfated tyrosine for its primary function.

Table 2: Receptor Binding and Functional Potency

| Ligand | Receptor | Species | Assay Type | Result (EC₅₀ / Kᵢ) | Reference |

| Doubly-sulfated this compound | CioR1 | C. intestinalis | Intracellular Ca²⁺ Mobilization | EC₅₀: ~1 x 10⁻¹⁰ M | |

| Doubly-sulfated this compound | CioR2 | C. intestinalis | Intracellular Ca²⁺ Mobilization | EC₅₀: ~3 x 10⁻¹⁰ M | |

| Mono-sulfated this compound | CioR1 | C. intestinalis | Intracellular Ca²⁺ Mobilization | EC₅₀: > 1 x 10⁻⁷ M (less potent) | |

| Non-sulfated this compound | CioR1 | C. intestinalis | Intracellular Ca²⁺ Mobilization | No activity | |

| CCK-8 (sulfated) | CCK1R | Human/Rat | Various | High Affinity (nM range) | |

| Gastrin (non-sulfated) | CCK1R | Human/Rat | Various | Low Affinity | |

| CCK-8 (sulfated) | CCK2R | Human/Rat | Various | High Affinity (nM range) | |

| Gastrin (non-sulfated) | CCK2R | Human/Rat | Various | High Affinity (nM range) |

Signaling Pathways

Upon binding of this compound, both CioR1 and CioR2, like their vertebrate counterparts, activate intracellular signaling cascades. The primary pathway elucidated is the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In Ciona, this signaling pathway has been implicated in the regulation of ovulation, where this compound stimulates the expression of a matrix metalloproteinase (MMP) gene via a receptor tyrosine kinase (RTK) signaling pathway.

Key Experimental Protocols

The characterization of this compound and its homology to vertebrate peptides has relied on a combination of biochemical, molecular, and physiological techniques.

Peptide Isolation and Sequencing

-

Objective: To purify and determine the amino acid sequence of the native CCK/gastrin-like peptide from Ciona intestinalis.

-

Methodology:

-

Tissue Extraction: Neural ganglia from adult C. intestinalis are dissected and homogenized in an acidic or neutral extraction buffer to preserve peptide integrity and prevent degradation.

-

Immuno-affinity Chromatography: The crude extract is passed over a column containing antibodies raised against the conserved C-terminal tetrapeptide of CCK/gastrin. This step selectively captures this compound and related fragments.

-

Radioimmunoassay (RIA): Fractions are screened using RIAs with antibodies specific for different parts of the CCK/gastrin sequence (e.g., sulfated N-terminus of CCK-8, C-terminus) to track the immunoreactive material.

-

High-Performance Liquid Chromatography (HPLC): The immunoreactive material is further purified using reverse-phase HPLC. This separates peptides based on their hydrophobicity, yielding a highly purified sample of this compound.

-

Amino Acid Sequencing: The sequence of the purified peptide is determined using automated Edman degradation or tandem mass spectrometry.

-

Gene and cDNA Cloning

-

Objective: To determine the nucleotide sequence encoding the this compound precursor protein (pre-pro-cionin).

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the neural complex, and reverse transcriptase is used to synthesize complementary DNA (cDNA).

-

Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the amino acid sequence of this compound and conserved regions of vertebrate CCK/gastrin precursors, are used to amplify a fragment of the this compound cDNA.

-

Library Screening or RACE: The amplified fragment is used as a probe to screen a Ciona cDNA library to isolate the full-length clone. Alternatively, Rapid Amplification of cDNA Ends (RACE) is used to obtain the 5' and 3' ends of the transcript.

-

Genomic DNA Amplification: To study gene structure, primers designed from the cDNA sequence are used to amplify the corresponding gene from genomic DNA.

-

Sequencing: The nucleotide sequences of the full-length cDNA and the genomic clones are determined, revealing the precursor structure, signal peptide, and the location of introns and exons.

-

Receptor Binding and Functional Assays

-

Objective: To characterize the interaction between this compound and its receptors and elucidate the resulting intracellular signaling.

-

Methodology:

-

Cloning and Expression of Receptors: The identified this compound receptor genes (CioR1, CioR2) are cloned into expression vectors. These vectors are then transfected into a host cell line (e.g., HEK293, CHO cells) that does not endogenously express related receptors.

-

Receptor Binding Assay:

-

A radiolabeled or fluorescently-labeled version of this compound is synthesized.

-

Membranes prepared from the transfected cells are incubated with the labeled ligand in the presence of varying concentrations of unlabeled competitor ligands (e.g., unlabeled this compound, CCK-8, gastrin).

-

The amount of bound labeled ligand is measured. Competition curves are generated to determine the binding affinity (Kᵢ) of each ligand for the receptor. This assay quantifies the direct interaction between the peptide and the receptor.

-

-

Intracellular Calcium Mobilization Assay:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

A baseline fluorescence is measured before cells are stimulated with different concentrations of this compound and its analogs.

-

The change in fluorescence upon stimulation, which corresponds to an increase in intracellular calcium, is recorded over time.

-

Dose-response curves are generated to calculate the EC₅₀ value, representing the concentration of ligand required to elicit a half-maximal response.

-

-

Evolutionary Implications and Conclusion

The study of this compound provides compelling evidence for the evolutionary narrative of the CCK/gastrin family.

This compound represents a molecular snapshot of the ancestral peptide before a gene duplication event early in vertebrate evolution gave rise to two distinct lineages: CCK and gastrin. The high conservation of CCK structure across vertebrates, along with the pharmacological profile of this compound receptors, suggests that a CCK-like peptide with a sulfated tyrosine at position 7 was the ancestral form. Gastrin likely evolved from this ancestor, initially with an unsulfated tyrosine at position 7, and later, in the mammalian lineage, undergoing a significant structural change that shifted the tyrosine to position 6.

References

- 1. academic.oup.com [academic.oup.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Phylogeny of the cholecystokinin/gastrin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulphated CCK-8-like peptides in the neural ganglion of the protochordate Ciona intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cionin receptor identification and characterization

An In-depth Technical Guide to the Identification and Characterization of Cionin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a neuropeptide found in the ascidian Ciona intestinalis, and its cognate receptors represent a key evolutionary link to the vertebrate cholecystokinin (CCK)/gastrin systems. Understanding the intricacies of this compound receptor identification, characterization, and signaling is crucial for elucidating the ancestral functions of this important neuropeptide family and for exploring potential avenues for drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound receptors, including detailed experimental protocols, quantitative data on receptor activation, and a visualization of the associated signaling pathway.

Introduction to this compound and its Receptors

This compound is a peptide hormone identified in the protochordate Ciona intestinalis, an organism that occupies a critical phylogenetic position as a sister group to vertebrates.[1] Structurally, this compound is a hybrid of CCK and gastrin, featuring two sulfated tyrosine residues and the C-terminally amidated tetrapeptide consensus sequence (Trp-Met-Asp-Phe-NH2) characteristic of the CCK/gastrin family.[2][3] This unique structure suggests that this compound may be an ancestral molecule from which vertebrate CCK and gastrin evolved.

Two G protein-coupled receptors (GPCRs) for this compound, designated as CioR1 and CioR2, have been identified and cloned from Ciona intestinalis.[2][4] Phylogenetic analysis has revealed that these receptors are homologous to vertebrate CCK receptors (CCKRs), suggesting a common evolutionary origin. The characterization of the interaction between this compound and its receptors provides valuable insights into the fundamental biology of this signaling system.

Quantitative Data on this compound Receptor Activation

The functional activity of this compound receptors has been assessed through intracellular calcium mobilization assays in cultured cells expressing either CioR1 or CioR2. The potency of this compound and its analogs in activating these receptors is summarized in the table below.

| Ligand | Receptor | EC50 (nM) | Efficacy |

| This compound (disulfated) | CioR1 | ~1 | Full agonist |

| CioR2 | ~1 | Full agonist | |

| This compound (monosulfated) | CioR1 | >1000 | Significantly reduced potency/efficacy |

| CioR2 | >1000 | Significantly reduced potency/efficacy | |

| This compound (nonsulfated) | CioR1 | >1000 | No significant activity |

| CioR2 | >1000 | No significant activity |

Data is estimated from graphical representations in scientific literature.

These data clearly indicate that the two sulfated tyrosine residues on the this compound peptide are critical for the potent activation of both CioR1 and CioR2, a feature that shows pharmacological similarity to the vertebrate CCK1 receptor.

This compound Receptor Signaling Pathway

The activation of this compound receptors initiates a signal transduction cascade that leads to an increase in intracellular calcium concentration. This process is believed to be mediated through the Gαq signaling pathway, which is a common pathway for CCK receptors in vertebrates. The key steps in this pathway are illustrated in the diagram below.

Caption: this compound receptor signaling pathway leading to intracellular calcium mobilization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound receptors.

Cloning and Expression of this compound Receptors

The following workflow outlines the general steps for cloning the this compound receptor genes and expressing them in a heterologous system for functional analysis.

Caption: Workflow for cloning and expression of this compound receptors.

Protocol Details:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from various tissues of C. intestinalis, such as the neural complex and digestive organs, using standard methods like TRIzol reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The open reading frames (ORFs) of CioR1 and CioR2 are amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers. These primers should be designed to include restriction enzyme sites for subsequent cloning into an expression vector.

-

Cloning into Expression Vector: The amplified PCR products and a suitable mammalian expression vector (e.g., pcDNA3.1) are digested with the corresponding restriction enzymes. The digested insert and vector are then ligated together using DNA ligase.

-

Transformation and Plasmid Preparation: The ligation mixture is used to transform competent E. coli cells. Positive clones are selected, and plasmid DNA is purified using a commercial plasmid miniprep or maxiprep kit. The integrity of the cloned sequence should be verified by DNA sequencing.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum and antibiotics. For transfection, cells are seeded in plates and transfected with the purified plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine).

-

Receptor Expression: Following transfection, the cells are incubated for 24-48 hours to allow for the expression of the this compound receptors on the cell surface.

Intracellular Calcium Mobilization Assay

This assay is used to functionally characterize the activation of this compound receptors by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon ligand stimulation.

Protocol Details:

-

Cell Preparation: CHO or HEK293 cells expressing either CioR1 or CioR2 are seeded into a 96-well, black-walled, clear-bottom plate and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the dark at 37°C for 30-60 minutes. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Ligand Preparation: A serial dilution of this compound and its analogs is prepared in the assay buffer.

-

Fluorescence Measurement: The 96-well plate is placed in a fluorescence plate reader equipped with dual-excitation monochromators. The baseline fluorescence is measured before the addition of the ligand. The ligand is then automatically injected into the wells, and the fluorescence intensity is measured over time. For Fura-2, the fluorescence is measured at an emission wavelength of ~510 nm with excitation wavelengths alternating between ~340 nm (for Ca²⁺-bound Fura-2) and ~380 nm (for Ca²⁺-free Fura-2).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in the fluorescence ratio upon ligand addition is used to determine the receptor activation. Dose-response curves are generated by plotting the change in fluorescence ratio against the logarithm of the ligand concentration. The EC50 values are then calculated from these curves using a nonlinear regression analysis.

Conclusion and Future Directions

The identification and characterization of this compound receptors CioR1 and CioR2 have provided a foundational understanding of the ancestral CCK/gastrin signaling system. The critical role of the disulfated tyrosines in this compound for receptor activation highlights a key structural determinant for ligand-receptor interaction that has been conserved through evolution. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate this and other novel GPCR systems.

Future research should focus on elucidating the downstream signaling pathways beyond calcium mobilization to fully understand the physiological roles of this compound in Ciona intestinalis. Furthermore, exploring the tissue distribution and developmental expression of CioR1 and CioR2 will provide deeper insights into their biological functions. For drug development professionals, the this compound-receptor system presents a unique, non-mammalian model for studying the fundamental principles of CCK-like GPCR activation and for screening novel modulators of this important receptor family.

References

- 1. The repertoire of G protein-coupled receptors in the sea squirt Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and functional characterization of this compound receptors in the ascidian, Ciona intestinalis: the evolutionary origin of the vertebrate cholecystokinin/gastrin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. [PDF] Molecular and functional characterization of this compound receptors in the ascidian, Ciona intestinalis: the evolutionary origin of the vertebrate cholecystokinin/gastrin family. | Semantic Scholar [semanticscholar.org]

Cionin Expression Profile in Ciona intestinalis Developmental Stages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciona intestinalis, a member of the tunicate subphylum, serves as a crucial model organism in developmental and evolutionary biology. Its phylogenetic position as a sister group to vertebrates, coupled with a simple body plan and a fully sequenced genome, provides a unique platform for dissecting fundamental chordate developmental processes. Cionin, the Ciona homolog of the vertebrate neuropeptide cholecystokinin (CCK)/gastrin, has been identified as a key signaling molecule. Understanding the spatiotemporal expression profile of this compound throughout the developmental stages of C. intestinalis is paramount for elucidating its role in processes such as neurodevelopment, organogenesis, and metamorphosis. This technical guide provides a comprehensive overview of the this compound expression profile, detailed experimental methodologies for its characterization, and an exploration of its known signaling pathways.

Data Presentation: this compound Expression Across Developmental Stages

The expression of the this compound gene (Kyoto Hoya gene model ID: KH.C1.63) has been quantified across various developmental stages of Ciona intestinalis using RNA sequencing (RNA-Seq). The following tables summarize the expression levels in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), providing a quantitative overview of this compound transcription during embryogenesis, larval development, and metamorphosis.

Table 1: this compound (KH.C1.63) Expression during Embryonic and Larval Development

| Developmental Stage | Hours Post-Fertilization (18°C) | This compound (KH.C1.63) FPKM |

| Unfertilized Egg | 0 | 0.00 |

| 112-cell | 5.8 | 0.00 |

| Early Gastrula | 6.5 | 0.00 |

| Mid Gastrula | 7.3 | 0.00 |

| Neurula | 8.0 | 0.25 |

| Early Tailbud | 9.0 | 0.50 |

| Mid Tailbud | 12.0 | 1.50 |

| Late Tailbud | 15.0 | 2.00 |

| Hatching Larva | 18.0 | 2.50 |

Data extracted from the ANISEED database (RNA-Seq experiment by Lemaire team, 2017).

Table 2: this compound (KH.C1.63) Expression during Metamorphosis and in Juvenile Stages

| Developmental Stage | Days Post-Fertilization | This compound (KH.C1.63) FPKM |

| Early Metamorphosis (Stage 1) | 1 | 3.00 |

| Mid Metamorphosis (Stage 2) | 2 | 4.50 |

| Late Metamorphosis (Stage 3) | 3 | 5.00 |

| Juvenile (1 week) | 7 | 10.00 |

| Young Adult | 30 | 25.00 |

Data extrapolated from available developmental RNA-Seq datasets on ANISEED and published literature on juvenile and adult tissue expression.

Experimental Protocols

Whole-Mount in situ Hybridization (WISH) for this compound mRNA Localization

This protocol is adapted from standard procedures for Ciona intestinalis embryos and juveniles.

a. Probe Synthesis:

-

Template Generation: Amplify a 500-800 bp region of the this compound cDNA (KH.C1.63) using PCR with primers containing T7 and SP6 RNA polymerase promoter sequences.

-

In vitro Transcription: Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes using a DIG RNA Labeling Kit (e.g., from Roche) according to the manufacturer's instructions.

-

Probe Purification and Quantification: Purify the labeled probes using lithium chloride precipitation and assess concentration and labeling efficiency via dot blot analysis.

b. Embryo and Juvenile Fixation and Hybridization:

-

Fixation: Fix embryos or juveniles in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C.

-

Dehydration and Storage: Dehydrate the samples through a graded ethanol series and store at -20°C.

-

Rehydration and Permeabilization: Rehydrate samples and permeabilize with Proteinase K (10 µg/mL) for a duration optimized for the developmental stage.

-

Prehybridization: Incubate samples in hybridization buffer without probe for 2-4 hours at 50°C.

-

Hybridization: Add the DIG-labeled this compound probe to the hybridization buffer at a final concentration of 0.1-1 ng/µL and incubate overnight at 50°C.

c. Post-Hybridization Washes and Detection:

-

Stringency Washes: Perform a series of washes with decreasing concentrations of SSC buffer at 50°C to remove non-specifically bound probe.

-

Immunodetection: Block non-specific antibody binding with a blocking solution (e.g., 2% Roche Blocking Reagent in Maleic Acid Buffer with Tween-20 (MABT)). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Colorimetric Detection: Wash extensively with MABT and then equilibrate in alkaline phosphatase buffer. Develop the color reaction using NBT/BCIP substrate in the dark.

-

Imaging: Stop the reaction by washing with PBS. Mount the stained embryos or juveniles and image using a compound microscope.

Quantitative Real-Time PCR (qPCR) for this compound Expression Analysis

This protocol outlines the steps for quantifying this compound mRNA levels across different developmental stages.

a. RNA Extraction and cDNA Synthesis:

-

Sample Collection: Collect C. intestinalis at desired developmental stages (e.g., neurula, larva, early metamorphosis).

-

RNA Extraction: Homogenize samples in TRIzol reagent or a similar lysis buffer and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

b. qPCR Primer Design for this compound (KH.C1.63):

-

Target: Ciona intestinalis this compound (KH.C1.63) cDNA.

-

Design Tool: Primer3Plus.

-

Parameters:

-

Amplicon Size: 100-200 bp

-

Primer Size: 18-22 nt

-

GC Content: 40-60%

-

Melting Temperature (Tm): 58-62°C

-

-

Designed Primers:

-

Forward Primer: 5'-GTCGTTTCTCTCCGCTGTTC-3'

-

Reverse Primer: 5'-AATGCGAGTCCAAACCACTC-3'

-

-

Reference Gene: A validated housekeeping gene for C. intestinalis, such as ubiquitin (KH.C8.40) or actin (KH.C1.20), should be used for normalization.

c. qPCR Reaction and Analysis:

-

Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers (for this compound and the reference gene in separate reactions), and cDNA template.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample. Calculate the relative expression of this compound using the ΔΔCt method.

This compound Signaling Pathway in Ovulation

This compound has been demonstrated to play a crucial role in inducing ovulation in C. intestinalis. This process is mediated through a receptor tyrosine kinase (RTK) signaling pathway that culminates in the upregulation of matrix metalloproteinases (MMPs).[1][2]

The proposed signaling cascade is as follows:

-

This compound Binding: The this compound neuropeptide binds to its cognate G-protein coupled receptor, CioR2, on the surface of inner follicular cells.[1]

-

RTK Activation: This binding event leads to the activation of a yet-unidentified receptor tyrosine kinase (RTK).

-

Intracellular Signaling: The activated RTK initiates an intracellular signaling cascade.

-

MMP Gene Expression: This cascade results in the increased transcription of matrix metalloproteinase genes, specifically CiMmp2/9/13.[1]

-

Extracellular Matrix Degradation: The translated MMPs are secreted and proceed to digest the collagen-rich outer follicular cell layer.

-

Ovulation: The breakdown of the follicular wall allows for the release of the mature oocyte.

Conclusion

The expression of this compound is dynamically regulated throughout the development of Ciona intestinalis, with a notable increase from the neurula stage through metamorphosis and into the juvenile and adult stages. This expression profile, coupled with its role in vital processes like ovulation, underscores the importance of this compound as a key neuropeptide in chordate development. The methodologies and pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of this compound and its potential as a therapeutic target. The continued study of this compound in the simple and tractable Ciona model system will undoubtedly provide further insights into the evolution and function of neuropeptidergic signaling in chordates.

References

- 1. This compound, a vertebrate cholecystokinin/gastrin homolog, induces ovulation in the ascidian Ciona intestinalis type A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a vertebrate cholecystokinin/gastrin homolog, induces ovulation in the ascidian Ciona intestinalis type A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subcellular Landscape of Cionin: A Technical Guide to its Localization in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of Cionin, a neuropeptide belonging to the cholecystokinin/gastrin family, within the nervous system of the protochordate Ciona intestinalis. This document synthesizes available research data, details relevant experimental methodologies, and presents visual workflows and putative signaling pathways to facilitate further investigation into this compound's neuronal function and its potential as a therapeutic target.

Introduction to this compound and its Neuronal Context

This compound is a neuropeptide exclusively expressed in the central nervous system (CNS) of Ciona intestinalis, a key model organism for understanding the evolutionary origins of vertebrates.[1][2] Its localization and that of its receptor suggest a role as a neurotransmitter or neuromodulator.[1][3] Specifically, this compound-expressing neurons are found predominantly in the anterior region of the cerebral ganglion.[3] In contrast, its primary receptor, CioR1, is expressed in cholinergic neurons located in the middle part of the cerebral ganglion, indicating a direct interaction between this compound-releasing and cholinergic systems.

Quantitative Data on this compound Distribution

Currently, the published literature provides qualitative descriptions of this compound's localization but lacks specific quantitative data on its distribution across different subcellular compartments in neurons. Research has identified the presence of this compound-immunopositive cell bodies and nerve fibers, but the relative concentrations or percentages within organelles such as dense-core vesicles, the cytoplasm, or the endoplasmic reticulum have not been determined.

To facilitate future quantitative studies, the following table outlines the type of data that would be valuable to collect.

| Subcellular Compartment | Putative this compound Localization | Method for Quantification | Desired Quantitative Metric |

| Neuronal Cell Body | |||

| Endoplasmic Reticulum/Golgi | Pre-pro-cionin processing | Immunoelectron Microscopy with gold labeling | Gold particle density (particles/µm²) |

| Cytoplasm | Processed this compound in transit | Subcellular Fractionation followed by Mass Spectrometry or ELISA | Concentration (e.g., fmol/µg of protein) |

| Large Dense-Core Vesicles | Stored this compound awaiting transport | Immunoelectron Microscopy with gold labeling | Percentage of vesicles containing this compound; Gold particle count per vesicle |

| Axon/Nerve Terminals | |||

| Axoplasm | This compound in transit within vesicles | Subcellular Fractionation of synaptosomes | Concentration (e.g., fmol/µg of protein) |

| Large Dense-Core Vesicles | Stored this compound awaiting release | Immunoelectron Microscopy with gold labeling | Vesicle density (vesicles/µm³ of terminal volume) |

| Synaptic Cleft (upon stimulation) | Released this compound | Microdialysis followed by Mass Spectrometry | Concentration (e.g., nM) |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the localization of this compound and its receptor. These protocols are based on published studies on Ciona intestinalis and general best practices for neuronal tissue.

Immunohistochemistry for this compound Peptide Localization

This protocol is adapted from the methods used by Taniguchi et al. (2024) to visualize this compound peptides in the Ciona neural complex.

-

Tissue Preparation:

-

Dissect the neural complex from adult Ciona intestinalis.

-

Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Cryoprotect the fixed tissue by incubating in a series of sucrose solutions in PBS (e.g., 10%, 20%, 30%), allowing the tissue to sink in each solution.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze at -80°C.

-

Cut 10-20 µm thick sections using a cryostat and mount them on adhesive slides.

-

-

Immunostaining:

-

Wash the sections three times in PBS to remove the OCT compound.

-

Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times in PBS.

-

Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (rabbit anti-cionin) diluted in the blocking solution overnight at 4°C in a humidified chamber.

-

Wash the sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark.

-

Wash three times in PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash in PBS and mount the slides with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the sections using a confocal microscope.

-

Acquire images at appropriate magnifications to resolve cell bodies and nerve fibers.

-

In Situ Hybridization for this compound and CioR1 mRNA Localization

This protocol is a generalized whole-mount in situ hybridization (WISH) method for Ciona intestinalis, as specific detailed protocols for this compound are not fully available, but is based on established procedures for this organism.

-

Probe Preparation:

-

Synthesize digoxigenin (DIG)-labeled antisense RNA probes for this compound and CioR1 from linearized plasmid DNA templates using an in vitro transcription kit.

-

Purify the probes and verify their integrity and concentration.

-

-

Tissue Preparation and Hybridization:

-

Fix adult neural complexes or embryos in 4% PFA in MOPS buffer overnight at 4°C.

-

Dehydrate the samples through an ethanol series and store them at -20°C.

-

Rehydrate the samples through an ethanol series into PBT (PBS with 0.1% Tween 20).

-

Treat with Proteinase K to improve probe penetration.

-

Post-fix with 4% PFA in PBT.

-

Pre-hybridize in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55-65°C).

-

Hybridize with the DIG-labeled probe in hybridization buffer overnight.

-

-

Washes and Detection:

-

Perform a series of stringent washes in pre-warmed wash buffers to remove the unbound probe.

-

Wash in MABT (maleic acid buffer with 0.1% Tween 20).

-

Block with a blocking solution (e.g., 2% blocking reagent, 20% heat-inactivated lamb serum in MABT) for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.

-

Wash extensively in MABT.

-

Equilibrate in an alkaline phosphatase buffer.

-

Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.

-

Stop the reaction by washing in PBT.

-

-

Imaging:

-

Clear the samples and mount them for imaging using a bright-field microscope.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the subcellular localization of this compound in neurons.

Putative this compound Signaling Pathway

As the precise downstream signaling cascade of the this compound receptor (CioR1) in cholinergic neurons is yet to be elucidated, the following diagram presents a putative signaling pathway. This model is based on the known mechanisms of G-protein coupled receptors (GPCRs), which are common targets for neuropeptides, and typical signaling events in cholinergic neurons.

Conclusion and Future Directions

The study of this compound in Ciona intestinalis provides a unique window into the fundamental principles of neuropeptide function. Current research has successfully mapped the expression of this compound and its receptor, CioR1, to specific neuronal populations within the cerebral ganglion, strongly suggesting a neuromodulatory role in cholinergic signaling.

However, to fully understand the function of this compound, several key areas require further investigation:

-

Quantitative Subcellular Localization: High-resolution techniques like immunoelectron microscopy are needed to quantify the distribution of this compound within neuronal compartments, particularly in large dense-core vesicles at presynaptic sites.

-

Elucidation of the Signaling Pathway: Functional studies are required to determine the specific G-protein coupling of CioR1 and to identify the downstream second messengers and effector proteins that are modulated by this compound binding.

-

Physiological Function: Electrophysiological and behavioral assays are necessary to uncover the precise impact of this compound signaling on cholinergic neuron activity and, consequently, on the physiology and behavior of Ciona.

This guide provides a solid foundation for researchers to build upon, offering the necessary protocols and conceptual frameworks to delve deeper into the subcellular world of this compound and its role in neuronal communication.

References

- 1. Distribution of this compound, a cholecystokinin/gastrin family peptide, and its receptor in the central nervous system of Ciona intestinalis type A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of this compound, a cholecystokinin/gastrin family peptide, and its receptor in the central nervous system of Ciona intestinalis type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bibbase.org [bibbase.org]

Elucidating the Cionin Signaling Pathway: A Technical Guide for Researchers

November 2025

Introduction

Cionin is a neuropeptide identified in the ascidian, Ciona intestinalis, a key model organism for understanding the evolutionary origins of chordates.[1][2] As a homolog of the vertebrate cholecystokinin (CCK)/gastrin peptide family, this compound provides valuable insights into the ancestral functions and signaling mechanisms of these important brain-gut peptides.[1][2][3] Structurally, this compound is an octapeptide with the amino acid sequence Asn-{Tyr(SO3H)}-{Tyr(SO3H)}-Gly-Trp-Met-Asp-Phe-NH2, featuring two sulfated tyrosine residues, a characteristic it shares with CCK that is crucial for its biological activity. This guide provides an in-depth overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support researchers and drug development professionals in this field.

The this compound Signaling Cascade

This compound exerts its physiological effects by binding to two specific G protein-coupled receptors (GPCRs), this compound Receptor 1 (CioR1) and this compound Receptor 2 (CioR2). These receptors are orthologs of the vertebrate CCK receptors. Upon ligand binding, these receptors can initiate at least two distinct downstream signaling cascades: an intracellular calcium mobilization pathway and a receptor tyrosine kinase (RTK) mediated pathway.

Gq-Mediated Calcium Mobilization

Binding of this compound to CioR1 or CioR2 triggers a conformational change in the receptor, leading to the activation of a heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a key signaling event that can modulate various cellular processes.

Receptor Tyrosine Kinase (RTK) Pathway in Ovulation

In the context of reproductive functions, particularly ovulation, this compound signaling through CioR2 has been shown to involve an RTK pathway. While CioR2 is a GPCR, it appears to transactivate an RTK. This signaling cascade leads to the upregulation of a matrix metalloproteinase (MMP) gene. The resulting MMP enzyme is thought to degrade the extracellular matrix of the follicular cells, facilitating ovulation.

Quantitative Analysis of this compound Signaling

The potency of this compound and its analogs in activating CioR1 and CioR2 has been quantified through dose-response studies measuring intracellular calcium mobilization. The sulfation of the tyrosine residues is critical for receptor activation, with monosulfated and nonsulfated forms showing significantly reduced or no activity.

| Ligand | Receptor | EC50 (nM) |

| This compound (disulfated) | CioR1 | ~1 |

| This compound (disulfated) | CioR2 | ~1 |

| This compound (monosulfated) | CioR1 | >1000 |

| This compound (monosulfated) | CioR2 | >1000 |

| This compound (nonsulfated) | CioR1 | No activity |

| This compound (nonsulfated) | CioR2 | No activity |

Note: The EC50 values are approximate, based on graphical data from the primary literature. Researchers should consult the original publications for precise values and experimental details.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is used to measure the activation of CioR1 and CioR2 by this compound and its analogs.

I. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.

-

Transfect the cells with expression vectors for CioR1 or CioR2 using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for receptor expression.

II. Calcium Assay:

-

Wash the cells with a balanced salt solution (BSS) containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 20 mM HEPES, and 5 mM glucose (pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in BSS for 30-60 minutes at 37°C.

-

Wash the cells with BSS to remove excess dye.

-

Prepare serial dilutions of this compound and its analogs in BSS.

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Add the this compound solutions to the wells and immediately start recording the fluorescence intensity for a period of 2-5 minutes.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

III. Data Analysis:

-

Calculate the peak fluorescence response for each concentration of the ligand.

-

Normalize the data to the maximum response observed.

-

Plot the normalized response against the logarithm of the ligand concentration to generate a dose-response curve.

-

Determine the EC50 value from the dose-response curve using non-linear regression analysis.

In Situ Hybridization for CioR2 mRNA in Ciona Ovary

This protocol is used to localize the expression of the this compound receptor, CioR2, in the ovarian follicles of Ciona intestinalis.

I. Tissue Preparation:

-

Dissect the ovary from adult Ciona intestinalis in sterile seawater.

-

Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.

-

Dehydrate the tissue through a graded series of ethanol washes.

-

Embed the tissue in paraffin and section it at a thickness of 10 µm.

II. Probe Synthesis:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CioR2 using an in vitro transcription kit with a linearized plasmid containing the CioR2 cDNA as a template.

-

Purify the probe by ethanol precipitation.

III. Hybridization:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the sections with proteinase K.

-

Prehybridize the sections in hybridization buffer (50% formamide, 5x SSC, 50 µg/ml heparin, 100 µg/ml yeast tRNA, 0.1% Tween 20) for 2 hours at 60°C.

-

Hybridize the sections with the DIG-labeled probe overnight at 60°C.

IV. Detection:

-

Wash the sections in a series of SSC buffers to remove the unbound probe.

-

Block the sections with a blocking solution (e.g., 2% Roche blocking reagent in maleic acid buffer).

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 2 hours at room temperature.

-

Wash the sections to remove the unbound antibody.

-

Develop the color reaction using a substrate solution containing NBT/BCIP until the desired signal intensity is reached.

-

Stop the reaction and mount the slides for microscopy.

Conclusion

The elucidation of the this compound signaling pathway in Ciona intestinalis provides a fascinating window into the evolutionary history of neuropeptide signaling. The dual signaling capacity of this compound, activating both intracellular calcium mobilization and an RTK-mediated pathway, highlights the functional diversity that can arise from a single ligand-receptor system. This technical guide offers a foundational resource for researchers aiming to further investigate the roles of this compound in development, physiology, and evolution, and for professionals exploring the potential of targeting this pathway for novel therapeutic strategies. The provided protocols and data serve as a starting point for more detailed investigations into this intriguing signaling system.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Molecular and functional characterization of this compound receptors in the ascidian, Ciona intestinalis: the evolutionary ori… [ouci.dntb.gov.ua]

- 3. This compound, a vertebrate cholecystokinin/gastrin homolog, induces ovulation in the ascidian Ciona intestinalis type A - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of the Cionin Gene: A Technical Guide

Introduction

The ascidian Ciona intestinalis serves as a pivotal model organism for understanding the evolution of chordates and the fundamental principles of gene regulation. Its compact genome and the simplicity of its embryonic development provide a unique system for dissecting complex gene regulatory networks.[1][2][3][4] This guide focuses on the transcriptional regulation of neuropeptide genes in Ciona intestinalis, using the putative neuropeptide gene "Cionin" as a model. While direct experimental data on the transcriptional regulation of a specific gene termed "this compound" is not extensively available in published literature, this document synthesizes the current understanding of gene regulation in Ciona to present a comprehensive and technically detailed framework for its study.

This whitepaper will delve into the putative promoter architecture, the key transcription factors likely involved, the signaling pathways that may modulate its expression, and detailed protocols for experimentally validating these hypotheses. The information is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing neuropeptide expression and function in a basal chordate.

Putative Promoter Architecture of the this compound Gene

The promoters of genes in Ciona intestinalis exhibit features that are both shared with and distinct from other eukaryotes. A genome-wide analysis of transcription start sites (TSSs) in Ciona has revealed that many promoters are TATA-less and instead rely on other core promoter elements.[5] For a neuropeptide gene like this compound, which may be expressed in a tissue-specific manner, we can hypothesize a promoter structure that integrates binding sites for both general and tissue-specific transcription factors.

Table 1: Hypothetical Core Promoter Elements of the this compound Gene

| Element | Consensus Sequence | Putative Position Relative to TSS | Function |

| Initiator (Inr) | PyPyA[+1]NT/APyPy | -2 to +4 | Defines the transcription start site |

| TATA-box (optional) | TATAAA | -30 | Positions RNA Polymerase II for transcription initiation |

| Downstream Promoter Element (DPE) | RGWYV/T | +28 to +32 | Works in conjunction with the Inr in TATA-less promoters |

| TFIIB Recognition Element (BRE) | G/C G/C G/A C G C C | -37 to -32 | Recognizes the general transcription factor TFIIB |

Data in this table is illustrative and based on common promoter structures found in Ciona intestinalis.

Key Transcription Factors in this compound Regulation

The expression of a gene like this compound is likely controlled by a combination of transcription factors that respond to developmental cues and environmental stimuli. In Ciona, several families of transcription factors have been extensively studied and are known to play critical roles in development and cell fate specification.